molecular formula C13H16ClF2N3S B2848868 2-(4-Ethylpiperazin-1-yl)-4,6-difluorobenzo[d]thiazole hydrochloride CAS No. 1215350-29-0

2-(4-Ethylpiperazin-1-yl)-4,6-difluorobenzo[d]thiazole hydrochloride

Cat. No. B2848868
CAS RN: 1215350-29-0
M. Wt: 319.8
InChI Key: YAHRYANEFWSFQV-UHFFFAOYSA-N
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Description

The compound “2-(4-Ethylpiperazin-1-yl)-4,6-difluorobenzo[d]thiazole hydrochloride” is a derivative of thiazole, a heterocyclic compound. The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . This compound is being investigated for the clinical use of atrophy, sepsis, psoriasis, type 2 diabetes mellitus, and muscular dystrophy .


Synthesis Analysis

The synthesis of thiazole derivatives often involves the reaction of an alpha-halo ketone with thioamide to form a thiazoline, followed by dehydrogenation to give the thiazole . The synthesis of specific 2,4-disubstituted thiazoles has been reported, involving the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The thiazole ring in the molecule consists of sulfur and nitrogen atoms. The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types but also shield the nucleophilicity of nitrogen .


Chemical Reactions Analysis

Thiazoles are known to undergo various chemical reactions due to their aromaticity. The ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Specific reactions would depend on the substituents present on the thiazole ring.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its structure and the nature of its substituents. For instance, the presence of a fluoro-substituent can alter properties such as lipophilicity, acidity, as well as the reactivity and conformation of the substituted derivatives .

Scientific Research Applications

Antimicrobial Activities

Research has explored the synthesis and evaluation of molecules structurally related to 2-(4-Ethylpiperazin-1-yl)-4,6-difluorobenzo[d]thiazole hydrochloride for their antimicrobial properties. For instance, studies have detailed the synthesis of compounds that exhibit high anti-Mycobacterium smegmatis activity, suggesting potential applications in combating bacterial infections (Yolal et al., 2012). Further research into microwave-assisted synthesis of hybrid molecules incorporating similar structures has revealed compounds with notable antimicrobial, antilipase, and antiurease activities, indicating a broad spectrum of potential applications in microbial inhibition and therapeutic interventions (Başoğlu et al., 2013).

Anticancer Agents

Another significant area of application involves the synthesis of new benzothiazole acylhydrazones as anticancer agents. Research demonstrates that benzothiazole derivatives, including structures analogous to 2-(4-Ethylpiperazin-1-yl)-4,6-difluorobenzo[d]thiazole hydrochloride, form a crucial part of medicinal chemistry, offering promising antitumor properties. These studies have synthesized new derivatives and evaluated their anticancer activity, showing potential as therapeutic agents against various cancer cell lines (Osmaniye et al., 2018).

Synthesis and Characterization

The synthesis and characterization of new compounds featuring the benzothiazole unit have been thoroughly investigated. Research focusing on the design, synthesis, and antimicrobial evaluation of novel 2-arylbenzothiazole analogs bearing fluorine and piperazine moieties has highlighted the potential of these compounds in inhibiting bacterial growth, especially against Gram-positive bacteria (Al-Harthy et al., 2018). This research area is crucial for developing new therapeutic agents with enhanced efficacy and specificity.

Cardioprotective Activity

Studies have also delved into the cardioprotective activity of certain thiazole derivatives, underscoring the potential of these compounds in managing cardiovascular diseases. Research indicates that specific thiazole derivatives can exhibit a moderate to high cardioprotective effect, potentially offering new avenues for therapeutic interventions in cardiovascular health (Drapak et al., 2019).

Future Directions

Thiazole derivatives, including “2-(4-Ethylpiperazin-1-yl)-4,6-difluorobenzo[d]thiazole hydrochloride”, are being investigated for their potential in treating various diseases . The future directions in this field could involve further exploration of the therapeutic potential of this compound and its derivatives, as well as optimization of their synthesis methods.

properties

IUPAC Name

2-(4-ethylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F2N3S.ClH/c1-2-17-3-5-18(6-4-17)13-16-12-10(15)7-9(14)8-11(12)19-13;/h7-8H,2-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHRYANEFWSFQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC3=C(C=C(C=C3S2)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClF2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Ethylpiperazin-1-yl)-4,6-difluorobenzo[d]thiazole hydrochloride

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